
5-Vinylisophthalic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-vinylisophthalic acid typically involves several steps starting from commercially available materials. One common method includes the following steps :
Esterification: 5-Methylisophthalic acid is esterified in methanol to produce dimethyl 5-methylisophthalate.
Bromination: The ester undergoes bromination using N-bromosuccinimide and dibenzoyl peroxide as a radical initiator to form dimethyl 5-(bromomethyl)isophthalate.
Nucleophilic Addition: The brominated ester reacts with triphenylphosphine in acetone to form a triphenylphosphonium salt.
Wittig Reaction: The phosphonium salt undergoes a Wittig reaction with formaldehyde in the presence of sodium hydroxide, yielding this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Vinylisophthalic acid can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: 5-Carboxyisophthalic acid.
Reduction: 5-Ethylisophthalic acid.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Vinylisophthalic acid has several applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of polymers with unique properties.
Materials Science: Incorporated into materials to enhance their mechanical and thermal properties.
Biological Research: Studied for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industrial Applications: Used in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of 5-vinylisophthalic acid in various applications depends on its chemical structure and reactivity. In polymer chemistry, it acts as a monomer that can undergo polymerization to form long chains. In biological systems, its vinyl group can participate in reactions with biological molecules, potentially leading to the formation of bioactive compounds.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Ethenylbenzene-1,3-dicarboxylic acid
- CAS No.: 1041374-16-6
- Molecular Formula : C₁₀H₈O₄
- Molecular Weight : 192.17 g/mol
- Density : 1.368 ± 0.06 g/cm³ (predicted)
- Boiling Point : 445.9 ± 45.0 °C (predicted)
- Appearance : Solid (exact form varies by supplier)
- Purity : Typically ≥97%, often stabilized with TBC (tert-butylcatechol) .
Structural and Functional Comparisons
The following table highlights key differences between 5-vinylisophthalic acid and structurally related isophthalic acid derivatives:
Research Findings and Industrial Relevance
This compound
- MOF Performance : In fluorescence-based sensors, the vinyl group forms a ground-state complex with H₂S, enabling rapid (<10 s) and selective detection .
- Polymer Compatibility: Compatible with styrene and acrylate monomers, enhancing mechanical properties in resins .
5-Nitroisophthalic Acid
- Limited data on applications, but nitro groups are typically used in explosives (e.g., TNT derivatives) or as intermediates in azo dye synthesis .
5-Formylisophthalic Acid
- COF Synthesis : The formyl group facilitates imine or hydrazone linkages in covalent organic frameworks, useful in gas storage or catalysis .
5-Amino-2,4,6-Triiodoisophthalic Acid
- Medical Imaging : Iodine atoms enhance X-ray absorption, making it suitable for contrast agents in angiography .
Biological Activity
5-Vinylisophthalic acid (5-VIPA) is a derivative of isophthalic acid, characterized by the presence of a vinyl group at the 5-position. This compound has garnered attention in various fields, particularly in materials science and medicinal chemistry, due to its unique biological activities and potential applications.
This compound can be synthesized through various methods, often involving the functionalization of isophthalic acid derivatives. One common approach includes the reaction of isophthalic acid with vinyl-containing reagents under specific conditions to introduce the vinyl group. The synthesis process typically yields good to excellent yields, making it an attractive candidate for further modifications.
Biological Activity
The biological activity of 5-VIPA has been investigated in several studies, revealing its potential as a bioactive compound. Notably, its derivatives have shown promise in targeting specific molecular pathways involved in various diseases.
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Protein Kinase C (PKC) Modulation :
- Derivatives of isophthalic acid, including 5-VIPA, have been found to act as ligands for the C1 domain of PKC. This interaction can influence PKC activation, which plays a crucial role in cell signaling pathways related to cancer and other diseases. For instance, certain derivatives were able to displace radiolabeled phorbol esters from PKC at inhibition constant (K(i)) values ranging from 200-900 nM .
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Antioxidant Properties :
- Preliminary studies suggest that 5-VIPA exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.
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Antimicrobial Activity :
- Some derivatives have demonstrated antimicrobial properties, making them potential candidates for developing new antibacterial agents.
Table 1: Summary of Biological Activities of this compound Derivatives
Research Findings
- A study focused on the synthesis and biological evaluation of 5-substituted isophthalic acids reported that these compounds could effectively modify PKC activation in living cells . The findings indicate that structural modifications significantly impact their biological activities.
- Another research highlighted the use of 5-hydroxyisophthalic acid derivatives as capping ligands for nanoparticles, which exhibited stability and potential applications in drug delivery systems . This suggests that 5-VIPA could be explored further for its utility in nanomedicine.
Conclusion and Future Directions
The biological activity of this compound presents numerous opportunities for research and application across various fields. Its role in modulating key signaling pathways like PKC indicates potential therapeutic benefits, particularly in cancer treatment. Furthermore, its antioxidant and antimicrobial properties open avenues for developing new drugs.
Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways affected by 5-VIPA.
- In vivo studies to assess the therapeutic efficacy and safety profile.
- Exploration of its potential in drug delivery systems using nanotechnology.
Properties
IUPAC Name |
5-ethenylbenzene-1,3-dicarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c1-2-6-3-7(9(11)12)5-8(4-6)10(13)14/h2-5H,1H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFRNGRYAJCOIAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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